molecular formula C7H10N2O3S B1293898 3,5-Diamino-4-methylbenzenesulfonic acid CAS No. 98-25-9

3,5-Diamino-4-methylbenzenesulfonic acid

Cat. No.: B1293898
CAS No.: 98-25-9
M. Wt: 202.23 g/mol
InChI Key: IPQWXJDRMKGSFI-UHFFFAOYSA-N
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Description

3,5-Diamino-4-methylbenzenesulfonic acid: is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . It is a derivative of benzenesulfonic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid typically involves the sulfonation of 1,2-diaminobenzene with anhydrous sulfuric acid. The reaction is carried out at temperatures ranging from 100 to 160°C with stirring for a reaction time of 1 to 20 hours. After the reaction, water or ice is added to the mixture to precipitate the product, which is then filtered and washed with dilute sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to further purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,5-dinitro-4-methylbenzenesulfonic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

3,5-Diamino-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diamino-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various enzymes and receptors .

Comparison with Similar Compounds

  • 2,6-Diaminotoluene-4-sulfonic acid
  • 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
  • 4-Amino-3-methylbenzenesulfonic acid

Comparison: 3,5-Diamino-4-methylbenzenesulfonic acid is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and physical properties. Compared to 2,6-Diaminotoluene-4-sulfonic acid, it has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications. The presence of two amino groups and a methyl group in 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid makes it more sterically hindered, affecting its interactions with other molecules .

Properties

IUPAC Name

3,5-diamino-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQWXJDRMKGSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059162
Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-25-9
Record name 3,5-Diamino-4-methylbenzenesulfonic acid
Source CAS Common Chemistry
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Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Record name 3,5-Diamino-4-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Record name Benzenesulfonic acid, 3,5-diamino-4-methyl-
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Record name 2,6-diaminotoluene-4-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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